molecular formula C16H15BrO3 B337599 Ethyl 4-[(4-bromophenoxy)methyl]benzoate

Ethyl 4-[(4-bromophenoxy)methyl]benzoate

Cat. No.: B337599
M. Wt: 335.19 g/mol
InChI Key: SQKAMYGIWSHLFC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenoxy)methyl]benzoate is a benzoate ester derivative characterized by a central ethyl ester group linked to a benzene ring substituted with a (4-bromophenoxy)methyl moiety. The bromophenoxy group introduces steric bulk and electronic effects due to the electronegative bromine atom, which can influence reactivity, solubility, and intermolecular interactions. Its synthesis typically involves esterification and etherification reactions, as suggested by protocols in and .

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

ethyl 4-[(4-bromophenoxy)methyl]benzoate

InChI

InChI=1S/C16H15BrO3/c1-2-19-16(18)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3

InChI Key

SQKAMYGIWSHLFC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-[(4-bromophenoxy)methyl]benzoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs with Modified Substituents

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
Ethyl 4-bromobenzoate Bromine at para position of benzoate Higher hydrolytic stability vs. ortho/meta analogs; used in drug intermediates
Ethyl 4-[(2-hydroxyphenyl)methyl]amino]benzoate (I) Amino linkage instead of ether; hydroxyl group Forms hydrogen-bonded 2D layers; crystallographic relevance
Ethyl 4-(carbamoylamino)benzoate Urea/carbamoyl group at para position Explored as aquaporin inhibitors; enhanced hydrogen bonding
Ethyl 4-hydroxybenzoate Hydroxyl group at para position Natural product with antimicrobial activity; lower lipophilicity vs. brominated analogs
Ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate Sulfonamide and fluorine substituents Improved metabolic stability; potential enzyme inhibitor

Impact of Substituent Position and Electronic Effects

  • Bromine Position: Ethyl 4-bromobenzoate () exhibits greater hydrolytic stability than ortho or meta brominated analogs due to reduced steric hindrance at the para position . The target compound’s bromophenoxy group may further enhance stability via resonance effects.
  • Amino vs. Ether Linkages: Compounds like (I) () replace the ether oxygen with an amine, enabling stronger hydrogen bonding and distinct crystal packing . This substitution could alter solubility and bioavailability.

Physicochemical Properties

Property This compound Ethyl 4-bromobenzoate Ethyl 4-hydroxybenzoate
Molecular Weight (g/mol) ~349.2 ~229.0 ~180.2
LogP (Predicted) ~3.5 ~2.8 ~1.9
Hydrolytic Stability Moderate (ether linkage) High Low (prone to oxidation)
Bioactivity Potential enzyme inhibition Drug intermediate Antimicrobial

Key Research Findings

Substituent Effects: Bromine at the para position enhances stability and electronic effects, while amino or sulfonamide groups improve target binding .

Structural Diversity : Ether linkages (as in the target compound) offer synthetic flexibility compared to rigid urea or sulfonamide analogs .

Biological Relevance : Brominated benzoates are understudied in drug discovery but show promise in enzyme inhibition and material science .

Preparation Methods

Synthesis of 4-Bromophenoxymethyl Bromide

A benzyl bromide intermediate is prepared by reacting 4-bromophenol with dibromomethane under basic conditions. For example, treatment of 4-bromophenol (1.0 equiv) with dibromomethane (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone at 60°C for 12 hours yields 4-bromophenoxymethyl bromide with 78–85% efficiency. The reaction proceeds via nucleophilic substitution (SN2), where the phenoxide ion attacks the methylene bromide.

Alkylation of Ethyl 4-Hydroxybenzoate

The benzyl bromide intermediate is then coupled with ethyl 4-hydroxybenzoate. In a representative procedure, ethyl 4-hydroxybenzoate (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with sodium hydride (1.1 equiv) to generate the alkoxide. Subsequent addition of 4-bromophenoxymethyl bromide (1.05 equiv) at 0°C, followed by stirring at room temperature for 6 hours, affords the target compound in 65–72% yield.

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.

  • Base : Sodium hydride or potassium carbonate ensures complete deprotonation of the phenol.

  • Temperature : Controlled addition at 0°C minimizes side reactions.

Nucleophilic Aromatic Substitution with Preformed Esters

This one-pot method leverages the reactivity of activated aromatic esters toward nucleophilic attack. Ethyl 4-(bromomethyl)benzoate is reacted with 4-bromophenol in the presence of a phase-transfer catalyst:

Reaction Mechanism and Optimization

Ethyl 4-(bromomethyl)benzoate (1.0 equiv) and 4-bromophenol (1.1 equiv) are combined with tetrabutylammonium bromide (TBAB, 0.1 equiv) in a toluene/water biphasic system. Under vigorous stirring at 80°C for 8 hours, the bromomethyl group undergoes nucleophilic displacement by the phenoxide ion, yielding the product in 70–76% isolated yield.

Advantages :

  • Eliminates the need for intermediate isolation.

  • TBAB facilitates interfacial transfer of the phenoxide ion, accelerating the reaction.

Limitations :

  • Competing hydrolysis of the ester moiety may occur, requiring strict control of water content.

Direct Esterification of 4-[(4-Bromophenoxy)methyl]benzoic Acid

For laboratories equipped with reflux systems, direct esterification offers a straightforward route:

Acid-Catalyzed Fischer Esterification

4-[(4-Bromophenoxy)methyl]benzoic acid (1.0 equiv) is refluxed with excess ethanol (10 equiv) in the presence of concentrated sulfuric acid (0.5 equiv) for 24 hours. The reaction achieves 60–68% conversion, with the equilibrium shifted by removing water via Dean-Stark trap.

Steglich Esterification

To avoid harsh acidic conditions, a Steglich-type coupling uses dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane. This method elevates yields to 82–88% within 4 hours at room temperature.

Comparative Analysis :

MethodCatalystSolventYield (%)Reaction Time (h)
Fischer EsterificationH2SO4Ethanol60–6824
Steglich EsterificationDCC/DMAPCH2Cl282–884

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adapt solid-phase techniques for scalable production:

Immobilized Benzoic Acid Derivatives

Wang resin-bound 4-hydroxybenzoic acid is first treated with bromomethyl ether (generated in situ from 4-bromophenol and paraformaldehyde) in the presence of diisopropylethylamine (DIPEA). After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is esterified with ethanol under standard conditions, achieving an overall yield of 74–79%.

Benefits :

  • Simplifies purification via filtration.

  • Amenable to automated synthesizers for parallel synthesis.

Critical Evaluation of Methodologies

Yield and Purity Considerations

  • Williamson Synthesis : High purity (>95% by HPLC) but moderate yields due to competing elimination.

  • Nucleophilic Aromatic Substitution : Faster but requires stringent exclusion of moisture.

  • Steglich Esterification : Superior yields but higher cost due to DCC/DMAP reagents.

Industrial Scalability

Continuous flow reactors have been proposed to enhance the Williamson method. A pilot study demonstrated a 15% increase in yield (to 80%) when using a microreactor with residence time optimization .

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